3-(4-Bromophenoxy)propanenitrile

Descripción

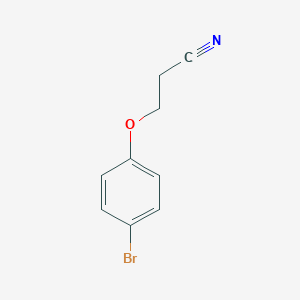

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVPKJBXTXXLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427274 | |

| Record name | 3-(4-bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118449-57-3 | |

| Record name | 3-(4-bromophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

Traditional methods for the synthesis of 3-(4-Bromophenoxy)propanenitrile and related structures rely on well-understood reaction mechanisms, including nucleophilic additions and substitutions.

Reaction of 4-bromophenol (B116583) with propionitrile (B127096) under alkaline conditions

One of the most direct methods for preparing this compound involves the reaction of 4-bromophenol with acrylonitrile (B1666552) (often referred to as propionitrile in this context) under alkaline conditions. biosynce.com This reaction proceeds via a base-catalyzed conjugate addition.

The process typically involves mixing 4-bromophenol and acrylonitrile at room temperature. biosynce.com A base, such as sodium carbonate, is added to the mixture to facilitate the reaction by deprotonating the phenol (B47542). biosynce.com The resulting 4-bromophenoxide ion acts as a nucleophile, attacking the β-carbon of acrylonitrile. The mixture is stirred at a suitable temperature to drive the reaction to completion. biosynce.com Following the reaction, the product, 3-(4-bromophenoxy)propionitrile, is isolated through standard laboratory procedures like filtration or extraction. biosynce.com

Microwave-accelerated Michael addition

The Michael addition reaction between phenols and acrylonitrile can be significantly accelerated using microwave irradiation. This approach offers a rapid and efficient alternative to conventional heating methods for synthesizing this compound.

In a specific application of this method, the Michael addition of 4-bromophenol to acrylonitrile was performed with the assistance of microwave irradiation. While this method proved to be very rapid, the yield of the desired Michael adduct was accompanied by the formation of 3-hydroxypropanenitrile as a significant byproduct when using aqueous bases. To circumvent this, the reaction can be optimized by using a catalytic amount of 4-dimethylaminopyridine (DMAP) in the absence of a solvent. Under microwave irradiation, this solvent-free approach greatly accelerates the reaction rate, leading to the formation of the desired product. An isolated yield of 39% for this compound has been reported using this microwave-assisted technique.

| Reactants | Catalyst/Base | Conditions | Isolated Yield |

|---|---|---|---|

| 4-bromophenol, Acrylonitrile | Aqueous tetramethylammonium hydroxide | Microwave Irradiation | Data not available |

| 4-bromophenol, Acrylonitrile | 4-dimethylaminopyridine (DMAP) | Microwave Irradiation, 4 hours | 39% |

Nucleophilic substitution reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry that can be applied to the synthesis of this compound. In this approach, a nucleophile replaces a leaving group on a substrate molecule. The synthesis of the target ether linkage can be envisioned as an S\N2 reaction, where the 4-bromophenoxide ion serves as the nucleophile.

The reaction rate in a nucleophilic substitution is dependent on several factors: the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the type of solvent used. For an S\N2 mechanism, a primary or methyl halide substrate is most reactive. The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration if the carbon is a chiral center.

In a plausible synthetic route, 4-bromophenol is first deprotonated with a suitable base to form the more potent nucleophile, 4-bromophenoxide. This anion then reacts with a three-carbon chain containing a good leaving group, such as 3-chloropropanenitrile or 3-bromopropanenitrile. The phenoxide ion displaces the halide ion in a single, concerted step to form the C-O bond, yielding this compound. Weaker bases are generally better leaving groups, making bromide and iodide preferable to chloride.

Condensation reactions

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water, are pivotal in forming various organic compounds. While direct synthesis of this compound via a single condensation reaction is not commonly cited, related structures like β-ketonitriles are synthesized through such pathways. For instance, 3-(4-Bromophenyl)-3-oxopropanenitrile can be synthesized through condensation reactions between aryl halides and β-ketonitrile precursors. Another relevant example is the Claisen condensation, which is used to generate enone substrates that can then undergo further transformations, such as reductive cyanation, to yield substituted propanenitriles.

Bromination of phenylalanine derivatives (for (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride)

For the synthesis of structurally related chiral compounds, such as (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride, a different synthetic strategy starting from amino acid precursors is employed. This method highlights the versatility of synthetic routes in accessing complex nitrile-containing molecules.

The synthesis of this specific chiral amino nitrile typically involves the bromination of phenylalanine derivatives. One established method includes reacting phenylalanine with a brominating agent like iodine tetrabromide. To prevent the formation of unwanted by-products, this reaction is carried out under an inert atmosphere. The reaction conditions are generally mild, making this process suitable for both laboratory-scale and industrial-scale production. For industrial applications, the process is optimized to ensure high purity and yield, with precise control over reaction parameters like temperature and pressure.

Advanced Synthetic Approaches

Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. For the synthesis of nitriles, including precursors to this compound, advanced cyanation techniques represent the forefront of this effort.

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of aryl nitriles from aryl halides. rsc.orgblogspot.com These methods offer milder reaction conditions and broader substrate scope compared to classical methods like the Rosenmund-von Braun reaction. wikipedia.org In these catalytic cycles, an aryl halide (like 1,4-dibromobenzene or 4-bromoiodobenzene) undergoes oxidative addition to a low-valent palladium complex. Subsequent transmetalation with a cyanide source, followed by reductive elimination, yields the aryl nitrile and regenerates the catalyst. wikipedia.org

A key area of advancement is the use of less toxic and more manageable cyanide sources. Instead of highly toxic alkali metal cyanides, reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now commonly used. rsc.orgblogspot.com Recent research has also focused on developing protocols that use organic cyanating agents or even formamide as a source of the nitrile group. blogspot.com Furthermore, the development of specialized ligands has been crucial in improving catalyst stability and efficiency, allowing for the cyanation of even less reactive aryl chlorides. blogspot.com These advanced palladium-catalyzed cyanation methods provide a powerful toolkit for synthesizing a wide array of aryl nitriles, which can then be used as key building blocks in multi-step syntheses.

Enantioselective biocatalysis utilizing nitrile hydratase enzymes (for (S)-3-Amino-3-(4-bromophenyl)propanenitrile)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high selectivity and mild reaction conditions. nih.gov Nitrile hydratase (NHase) enzymes, in particular, are utilized in the enantioselective synthesis of chiral amides from nitriles. nih.gov These enzymes catalyze the hydration of a nitrile to its corresponding amide. nih.gov

In the context of producing enantiomerically pure compounds, research has shown that nitrile hydratase enzymes from organisms like Rhodococcus rhodochrous can effectively hydrolyze specific nitriles. This biocatalytic process can be applied to produce enantiomerically pure amides, which are valuable intermediates in the synthesis of pharmaceuticals. While direct evidence for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile using this method is not detailed in the provided results, the principle of using nitrile hydratases for creating chiral molecules is well-established. d-nb.infocsir.co.za The process involves the selective hydration of one enantiomer of a racemic nitrile, allowing for the separation of the desired enantiomer.

Nitrile-converting enzymes, including nitrilases and nitrile hydratases, are noted for their potential in environmentally friendly industrial processes, operating at mild temperatures and ambient pressure. nih.govmdpi.com The enzymatic transformation offers a sustainable alternative to traditional chemical methods for producing a wide range of chemicals, including pharmaceutical intermediates. nih.gov

Transition-metal-catalyst-free reactions for analogous compounds

In recent years, there has been a significant shift towards the development of synthetic methodologies that avoid the use of transition-metal catalysts to minimize environmental impact and reduce costs. researchgate.net These metal-free approaches are particularly relevant for the synthesis of compounds analogous to this compound, such as β-ketonitriles and other functionalized nitriles.

One such method involves the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilylamide) (LiHMDS) to produce β-ketonitriles. rsc.org This reaction proceeds at room temperature and tolerates a wide variety of functional groups on the amide, including both electron-donating and electron-withdrawing substituents, providing good to excellent yields of the desired products. rsc.org The general procedure for this type of reaction involves charging a vial with the tertiary amide, acetonitrile, and a solvent like toluene, followed by the addition of LiHMDS under an inert atmosphere. rsc.org

Another transition-metal-free approach is the cyanoethylation of phenols, which is a method for attaching a -CH2CH2CN group to an organic substrate. wikipedia.org This reaction typically involves the addition of a protic nucleophile, such as a phenol, to acrylonitrile. wikipedia.org The reaction is generally catalyzed by a base. wikipedia.org For the synthesis of this compound, 4-bromophenol can be reacted with propionitrile under alkaline conditions, using a base such as sodium carbonate to promote the reaction. biosynce.com

Furthermore, metal-free, one-pot protocols have been developed for the synthesis of propynenitriles from 3-chloropropenals, utilizing non-toxic reagents and mild reaction conditions. researchgate.net Supramolecular catalysts, like β-cyclodextrin, have also been employed to promote the metal-free synthesis of highly functionalized bioactive heterocyclic nitriles. nih.gov These methods highlight the increasing trend towards greener and more sustainable chemical syntheses. researchgate.netnih.gov

Reaction Conditions and Optimization

The efficiency and selectivity of synthesizing this compound and related compounds are highly dependent on the careful control and optimization of reaction conditions. Key parameters include temperature, pressure, the choice of catalyst and solvent, and the purification techniques employed.

Temperature and pressure control in industrial production

In the industrial-scale synthesis of nitriles, temperature and pressure are critical parameters that influence reaction rates, yields, and the formation of byproducts. For nitrile synthesis through dehydration of aldoximes, the reaction temperature is typically maintained in the range of 60°–150°C. google.com This temperature is often at least the azeotropic temperature of the solvent and the water produced during the reaction, which facilitates the removal of water and drives the reaction to completion. google.com

While many nitrile synthesis reactions are carried out under atmospheric pressure, the use of increased or reduced pressure can also be employed to control the reaction. google.com High-pressure, high-temperature (HP/HT) conditions are particularly beneficial for the synthesis of certain nitrides, as they can overcome the decomposition points of starting materials and promote ion diffusion at grain boundaries, leading to the formation of the desired product. nih.gov The specific temperature can also be used to control the selectivity of condensation reactions of organonitriles, leading to different products like β-enaminonitriles or 4-aminopyrimidines from the same starting materials. nih.gov For instance, the synthesis of 4-aminopyrimidines from aliphatic nitriles may require higher temperatures (≥140 °C) due to the lower electrophilicity of the nitrile group. nih.gov

Role of catalysts in enantioselectivity and yield

Different catalytic concepts, including chemocatalysis and enzyme catalysis, have been developed for the enantioselective formation of the nitrile moiety. acs.org For example, in the synthesis of secondary nitriles, a chiral Brønsted acid catalyst can be used for the asymmetric protonation of a silyl ketene imine. acs.org In other cases, transition-metal catalysts, such as nickel complexes with bis(oxazoline) ligands, have been used in stereoconvergent Negishi cross-coupling reactions to produce α-arylnitriles with high enantiomeric excess (ee) and yield. nih.gov

Biocatalysts, such as nitrilase enzymes, offer a green alternative for the enantioselective synthesis of α-thiocarboxylic acids through the dynamic kinetic resolution of racemic α-thionitriles. nih.gov In this process, the ammonia produced in situ during the enzymatic hydrolysis of the nitrile facilitates the racemization of the starting material, allowing for high conversion to the desired enantiomerically pure acid. nih.gov The nitrile group itself can also play a role in achieving high enantioselectivities in certain catalytic reactions. acs.org

The choice of catalyst is also crucial for yield. For instance, in the cyanoethylation of alcohols, basic catalysts are typically required, and the reaction rate can be influenced by the basic strength of the catalyst. researchgate.netgoogle.com In some cases, the catalyst can be reused, adding to the economic viability of the process. rsc.org

Solvent effects and their influence on reaction outcomes

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, selectivity, and even the stability of the reactants and products. In the synthesis of nitriles, the solvent can influence the reaction kinetics and the degree of substitution.

For instance, in the cyanoethylation of cellulose, a CO2 switchable solvent system enables the homogeneous preparation of cyanoethyl cellulose with a tunable degree of substitution. rsc.org This anhydrous organic solvent system prevents side reactions induced by water and simplifies downstream processing. rsc.org The kinetics of the cyanoethylation of methanol have been shown to be dependent on the solvent composition, with the reaction rate increasing with a decrease in the dielectric constant in methanol-dioxane mixtures. researchgate.net

In some synthetic procedures, the reaction is performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net The use of a weakly basic polymer resin as a catalyst in the solvent-free cyanoethylation of alcohols has been studied, showing varying conversions depending on the alcohol used. researchgate.net

The solvent can also play a role in the recovery and purification of the final product. For example, after a reaction is complete, the product can be obtained by extraction or distillation, depending on its solubility and volatility in the chosen solvent system. google.com

Purification techniques and yield optimization

After the synthesis of this compound or its analogs, purification is a critical step to isolate the desired compound from unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the physical and chemical properties of the product.

Commonly used purification methods for nitrile compounds include filtration, extraction, and distillation. biosynce.comgoogle.com For solid products, chromatography on silica gel is a widely used technique for purification. rsc.org The choice of eluent, such as a mixture of n-hexane and ethyl acetate, is optimized to achieve good separation. rsc.org

Yield optimization is a key aspect of process development and involves systematically varying reaction conditions to maximize the amount of desired product obtained. This can include adjusting parameters such as reaction time, temperature, and the stoichiometry of reactants and catalysts. studysmarter.co.uk For example, in the transition-metal-catalyst-free synthesis of β-ketonitriles, the reaction is typically stirred for a specific duration, such as 15 hours, before being quenched and purified. rsc.org Careful control over these conditions is essential to achieve optimal synthesis of the target nitrile. studysmarter.co.uk

Mechanism of Formation of the Phenoxypropanenitrile Moiety

The formation of the phenoxypropanenitrile moiety in this compound proceeds through a well-established mechanism known as a base-catalyzed Michael addition , specifically, a type of O-cyanoethylation. wikipedia.org The reaction mechanism can be broken down into the following key steps:

Step 1: Deprotonation of 4-Bromophenol

The reaction is initiated by a base (B:), which abstracts the acidic proton from the hydroxyl group of 4-bromophenol. This acid-base reaction results in the formation of a 4-bromophenoxide ion and the conjugate acid of the base (BH+). The 4-bromophenoxide ion is a potent nucleophile.

Step 2: Nucleophilic Attack on Acrylonitrile

Acrylonitrile is an electrophilic alkene due to the strong electron-withdrawing nature of the nitrile group (-CN). This polarization creates a partial positive charge (δ+) on the β-carbon of the carbon-carbon double bond, making it susceptible to nucleophilic attack. wikipedia.org The newly formed 4-bromophenoxide ion attacks this electrophilic β-carbon. The electrons from the π-bond of the acrylonitrile double bond are pushed onto the α-carbon, forming a resonance-stabilized carbanion intermediate.

Step 3: Protonation of the Intermediate

The carbanion intermediate is a transient species that is quickly protonated. The proton source is typically the conjugate acid of the base (BH+) formed in the first step, or another protic species in the reaction mixture. This protonation step neutralizes the negative charge and yields the final product, this compound. The base is regenerated, allowing it to participate in another catalytic cycle.

This mechanistic pathway highlights the crucial role of the base in generating the nucleophilic phenoxide and the inherent electrophilicity of acrylonitrile, which together drive the formation of the carbon-oxygen bond central to the this compound structure.

Chemical Reactivity and Derivatization

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 3-(4-Bromophenoxy)propanenitrile is a key site for transformations, including reduction and hydrolysis.

Reduction reactions to amine groups

The nitrile group can be readily reduced to a primary amine, yielding 3-(4-bromophenoxy)propan-1-amine. This transformation is a fundamental method for introducing an amino group. Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

With LiAlH₄, the reaction typically proceeds in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition and subsequent workup with water, the primary amine is formed. libretexts.org

Catalytic hydrogenation offers an alternative route. This method involves hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel. nih.gov The reaction is generally carried out under elevated temperature and pressure.

Hydrolysis to amides (e.g., enantiomerically pure amides via biocatalysis)

The nitrile group can be hydrated to form the corresponding amide, 3-(4-bromophenoxy)propanamide. This transformation can be achieved through chemical hydrolysis, often requiring acidic or basic conditions. However, for producing enantiomerically pure amides from prochiral or racemic nitriles, biocatalysis using enzymes known as nitrile hydratases (NHases) is a highly effective method. wikipedia.orgnih.gov

Nitrile hydratases, often found in microorganisms like those from the Rhodococcus genus, catalyze the hydration of nitriles to amides with high specificity and often high enantioselectivity. nih.govthieme-connect.de This enzymatic process operates under mild conditions, typically in an aqueous buffer at or near room temperature, which helps to preserve sensitive functional groups within the molecule. nih.govfrontiersin.org The use of whole-cell biocatalysts containing both a nitrile hydratase and a stereoselective amidase can allow for the kinetic resolution of racemic nitriles to yield optically active amides and carboxylic acids. thieme-connect.deresearchgate.net This approach is valuable for synthesizing chiral building blocks for pharmaceuticals. researchgate.net

Involvement in other functional group transformations

Beyond reduction and hydrolysis to amides, the nitrile group can participate in other transformations. For instance, complete hydrolysis under more stringent acidic or basic conditions can convert the nitrile group directly to a carboxylic acid, yielding 3-(4-bromophenoxy)propanoic acid.

Reactivity of the Bromophenyl Moiety

The bromine atom attached to the phenyl ring makes this part of the molecule a substrate for nucleophilic substitution and, more significantly, metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions

Aryl halides, such as the bromophenyl group in this compound, are generally resistant to classical nucleophilic substitution (SNA_r). wikipedia.orglibretexts.org The reaction is difficult because it requires the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For this reaction to proceed at a practical rate, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (bromine). libretexts.orglibretexts.org Since this compound lacks such activating groups, direct nucleophilic displacement of the bromine is challenging under standard conditions.

Cross-coupling reactions

The bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. libretexts.org

In a typical Suzuki reaction, the aryl bromide (this compound) reacts with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction allows for the formation of biaryl compounds or the attachment of various alkyl or vinyl groups at the position of the bromine atom, demonstrating the compound's utility as a building block in complex molecule synthesis. youtube.comnih.gov

Stereochemical Considerations and Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center is a key strategy in the development of biologically active molecules. A prominent example of a chiral derivative is (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride . The stereochemistry of such derivatives can play a pivotal role in their biological activity.

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. wikipedia.orglibretexts.orgnumberanalytics.com This is particularly important in pharmacology, where different enantiomers of a drug can have distinct biological effects. libretexts.orgnumberanalytics.com

Common methods for chiral resolution include:

Crystallization of diastereomeric salts: This classic technique involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.orglibretexts.org For an amino-containing compound like the derivative , a chiral acid such as tartaric acid could be employed as the resolving agent. libretexts.org

Chiral column chromatography: This method utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the column material. wikipedia.org

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

The synthesis of chiral compounds from achiral starting materials often results in a racemic mixture, a 50:50 blend of two enantiomers. libretexts.org Because enantiomers share identical physical properties like melting point and solubility, their separation is a significant challenge. libretexts.org The conversion of enantiomers into diastereomers by reacting them with a pure chiral reagent is a common strategy to overcome this, as diastereomers possess different physical properties, enabling their separation. libretexts.org

For instance, the synthesis of propranolol (B1214883) derivatives, which share structural similarities with phenoxypropanenitriles, often involves the resolution of a chiral mixture to isolate the desired active enantiomer. mdpi.com

Formation of Analogs and Derivatives

The structural framework of this compound allows for the synthesis of a wide array of analogs and derivatives through modifications at various positions.

A variety of propanenitriles structurally related to the parent compound have been synthesized and characterized. These analogs often feature different substitution patterns on the phenyl ring or variations in the linker between the ring and the nitrile group.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(3-Bromophenyl)propanenitrile | - | C9H8BrN | 210.07 |

| 2-(4-Bromophenyl)propanenitrile | 42186-06-1 | C9H8BrN | 210.07 |

| 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile | 1270420-73-9 | C10H11BrN2O | 255.11 |

| 3-(4-aminophenyl)propanenitrile hydrochloride | 2551120-43-3 | - | - |

The synthesis of these analogs can involve various chemical reactions. For example, 3-(4-aminophenyl)propanenitrile hydrochloride can be prepared by reacting 4-aminobenzonitrile (B131773) with propionitrile (B127096) in the presence of a catalyst. The resulting compound can undergo further reactions such as oxidation or reduction of the nitrile group and substitution at the amino group.

Modifications to the substituents on the phenyl ring of phenoxypropanenitriles lead to another class of derivatives with potentially altered chemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(4-Ethoxyphenoxy)propanenitrile | - | - | - |

| 3-((4-Methoxyphenyl)amino)propanenitrile | 33141-33-2 | - | - |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | - | - | - |

The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with acrylonitrile (B1666552) or a related propionitrile derivative. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored for developing new antimicrobial agents. nih.gov The synthesis of ring-substituted amphetamine analogs, which can share synthetic precursors with these phenoxypropanenitriles, often involves the Leuckart reaction, where the choice of the aromatic starting material determines the final substitution pattern. unodc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and properties of molecules. Methodologies such as DFT, along with subsequent analyses like NBO and HOMO-LUMO, provide deep insights into molecular stability, reactivity, and potential applications.

Density Functional Theory (DFT) applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and other electronic properties. Despite a thorough search, no specific studies applying DFT calculations to 3-(4-Bromophenoxy)propanenitrile have been found.

HOMO-LUMO analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and the electronic excitation properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. No published data on the HOMO-LUMO energies or the energy gap for this compound is available.

Natural Bond Orbital (NBO) analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma and pi bonds). This analysis helps in understanding the stability arising from electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. Specific NBO analysis results for this compound are not documented in the available literature.

First-order hyperpolarizability calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. These calculations are often performed using quantum chemical methods to predict the NLO potential of new materials. There are no available studies that report the calculated first-order hyperpolarizability of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis helps identify the most stable conformers and understand the molecule's flexibility and shape, which are important for its physical and biological properties. A conformational analysis specific to this compound has not been reported in the searched scientific literature.

Correlation with electrochemical properties

Theoretical calculations, particularly those determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in understanding the electrochemical behavior of chemical compounds. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is a crucial parameter for predicting the stability and reactivity of a molecule.

For related phenoxypropanenitrile derivatives, studies have demonstrated a direct correlation between these computationally derived quantum chemical parameters and experimentally determined electrochemical properties. For instance, a lower LUMO energy is typically associated with a greater ease of reduction, meaning the compound can more readily accept an electron. This is often reflected in less negative reduction potential values observed in techniques like cyclic voltammetry. The energies of these frontier orbitals effectively model the electron transfer processes that are fundamental to electrochemical reactions.

Prediction of reduction potentials

Building upon the correlation between electronic structure and electrochemical behavior, computational methods can be employed to predict the reduction potentials of compounds like this compound. Theoretical models can calculate the energy change associated with the addition of an electron to the molecule, which is the basis of the reduction process.

By establishing a linear relationship between the calculated LUMO energies and the experimentally measured reduction potentials for a series of related compounds, it becomes possible to predict the reduction potential of a new or unmeasured compound within that series. For example, in studies of similar structures, the reduction potentials obtained through cyclic voltammetry have been shown to correlate well with the calculated LUMO energies. This predictive capability is highly valuable as it can prioritize which molecules are most likely to have the desired electrochemical properties for a specific application, thereby streamlining the experimental investigation process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for elucidating the connection between the chemical structure of a compound and its biological activity. These studies help in designing more potent and selective molecules.

For a series of 4-phenoxybenzonitrile (B1345653) and 3-phenoxypropanenitrile (B1585563) derivatives, which includes the structural class of this compound, QSAR studies have been conducted to understand their herbicidal activity. These studies aim to create mathematical models that relate variations in the chemical structure to changes in biological effect.

To build a robust QSAR model, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. These descriptors fall into several categories, including electronic, steric, and hydrophobic properties. For a series of related phenoxypropanenitrile herbicides, the following descriptors were identified as significant in influencing their activity:

ClogP: A measure of the molecule's hydrophobicity or lipophilicity.

π: The hydrophobic constant of substituents on the aromatic ring.

MR: Molar refractivity, which is a measure of the molecule's volume and polarizability.

σ: The Hammett constant, which accounts for the electronic effects (electron-donating or electron-withdrawing) of substituents.

Es: Taft's steric parameter, which quantifies the steric bulk of substituents.

The table below summarizes the key descriptors used in a QSAR study of phenoxypropanenitrile derivatives.

| Descriptor | Property Represented | Significance in Model |

| ClogP | Hydrophobicity | Influences partitioning into biological membranes. |

| π | Substituent Hydrophobicity | Modifies the overall lipophilicity of the molecule. |

| MR | Molar Refractivity (Steric/Volume) | Relates to how the molecule fits into a receptor site. |

| σ | Electronic Effects | Affects the electronic interactions with the biological target. |

| Es | Steric Effects | Quantifies the spatial hindrance caused by substituents. |

Once the relevant descriptors are calculated, statistical methods are employed to generate the QSAR equation. A common and effective technique is stepwise multiple linear regression (SMLR). This method systematically builds a linear equation by adding the most statistically significant descriptor at each step and removing any that are no longer significant.

In a study of 4-phenoxybenzonitrile and 3-phenoxypropanenitrile derivatives, SMLR was used to develop a QSAR model for their herbicidal activity against Brassica campestris. The resulting model was able to explain a significant portion of the variance in the biological data, indicating a strong predictive capability. The statistical quality of the developed QSAR model was validated to ensure its robustness and reliability for predicting the activity of new, untested compounds. This approach allows researchers to identify the key molecular properties that drive biological activity and to design more effective compounds based on these insights.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for structural elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 1-(4-Bromophenyl)-2-nitroethan-1-ol, the aromatic protons appear as doublets at δ 7.54 ppm and δ 7.29 ppm. rsc.org The methine proton (-CH) appears as a multiplet between δ 5.41-5.44 ppm, while another proton signal is observed as a triplet at δ 4.79 ppm. rsc.org A further multiplet is seen between δ 4.50-4.57 ppm. rsc.org

For a similar compound, 3-(phenylamino)propanenitrile, the aromatic protons show signals in the range of δ 6.60–7.30 ppm, and the methylene (B1212753) protons adjacent to the nitrogen (CH₂N) appear between δ 3.60–3.80 ppm. In another related structure, 3-bromopropionitrile, the proton signals are assigned at δ 3.520 ppm and δ 2.982 ppm. chemicalbook.com

A detailed ¹H NMR spectral data for a compound closely related to 3-(4-Bromophenoxy)propanenitrile is presented below:

Table 1: ¹H NMR Spectral Data for 1-(4-Bromophenyl)-2-nitroethan-1-ol rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.54 | d | 8.4 | 2H | Aromatic |

| 7.29 | d | 8.4 | 2H | Aromatic |

| 5.44-5.41 | m | 1H | -CH | |

| 4.79 | t | 7.2 | 1H | -CH |

| 4.57-4.50 | m | 1H | -CH | |

| 2.03 | s | 1H | -OH |

d = doublet, t = triplet, m = multiplet, s = singlet

Carbon-13 NMR (¹³C NMR) for structural elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org The carbon of a nitrile group (C≡N) typically appears in the range of δ 120–125 ppm.

In the ¹³C NMR spectrum of 1-(4-Bromophenyl)-2-nitroethan-1-ol, a related compound, signals are observed at δ 138.05, 132.14, 129.12, 127.68, 122.89, and 70.33 ppm. rsc.org For another related compound, 4-bromophenoxybenzene, the carbon signals appear at various points in the spectrum. chemicalbook.com The presence of different functional groups and their positions on the benzene (B151609) ring influence the chemical shifts of the carbon atoms. libretexts.orgyoutube.com

Table 2: ¹³C NMR Spectral Data for 1-(4-Bromophenyl)-2-nitroethan-1-ol rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 138.05 | Aromatic C |

| 132.14 | Aromatic C |

| 129.12 | Aromatic C |

| 127.68 | Aromatic C |

| 122.89 | Aromatic C-Br |

| 70.33 | -CH(OH) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The nitrile group (C≡N) in related compounds consistently shows a characteristic sharp absorption peak around 2240 cm⁻¹. For instance, in 3-(4-aminophenoxy)propanenitrile, this peak is observed near 2240 cm⁻¹.

The IR spectrum of 1-(4-Bromophenyl)-2-nitroethan-1-ol, a structurally similar compound, displays several key absorption bands. rsc.org These include a broad band at 3415 cm⁻¹ corresponding to the O-H stretch of the alcohol group, bands at 3025, 2939, 2889, and 2787 cm⁻¹ attributed to C-H stretching, and a strong absorption at 1550 cm⁻¹ for the asymmetric stretching of the nitro group. rsc.org Aromatic C=C stretching vibrations are observed at 1440 cm⁻¹. rsc.org The C-Br stretching frequency typically appears in the lower frequency region of the spectrum.

Table 3: IR Spectral Data for 1-(4-Bromophenyl)-2-nitroethan-1-ol rsc.org

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3415 | O-H (alcohol) |

| 3025, 2939, 2889, 2787 | C-H (aliphatic/aromatic) |

| 1550 | N-O (nitro group) |

| 1440 | C=C (aromatic) |

| 1381, 1331 | Various bending vibrations |

| 1280, 1184, 1120 | C-O, C-N stretching |

| 840 | C-H bending (aromatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the predicted monoisotopic mass is 224.97893 Da. uni.lu

High-resolution mass spectrometry (HRMS) can validate the molecular ion peak with high accuracy. For a related compound, 2-amino-3-(4-bromophenoxy)propanenitrile, the molecular weight is 241.08 g/mol . nih.gov The presence of bromine is distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Table 4: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 225.98621 | 136.0 |

| [M+Na]⁺ | 247.96815 | 149.5 |

| [M-H]⁻ | 223.97165 | 140.6 |

| [M+NH₄]⁺ | 243.01275 | 155.7 |

| [M+K]⁺ | 263.94209 | 138.1 |

| [M+H-H₂O]⁺ | 207.97619 | 129.4 |

| [M]+ | 224.97838 | 149.3 |

X-ray Diffraction Studies (for related compounds)

For example, the crystal structure of tetrakis(4-bromophenoxy)methane has been determined by X-ray diffraction. wikipedia.org Similarly, the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide has been characterized, revealing details about intermolecular interactions such as hydrogen bonding. researchgate.net In the crystal structure of 3-bromo-2-hydroxybenzonitrile, O—H⋯Br and O—H⋯N hydrogen bonding interactions are present. researchgate.net Studies on 4-bromo-4'-nitrodiphenyl show that the two phenyl rings are twisted relative to each other. bath.ac.uk These studies on related brominated phenyl compounds suggest that the crystal structure of this compound would be influenced by intermolecular forces such as dipole-dipole interactions and potentially weak hydrogen bonds involving the nitrile nitrogen and ether oxygen.

Advanced Applications in Chemical Research

Role as an Intermediate in Complex Organic Synthesis

3-(4-Bromophenoxy)propanenitrile is a significant chemical compound utilized primarily as an intermediate in the field of organic synthesis. biosynce.com Its molecular structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile functional group, provides multiple reactive sites for constructing more complex molecules. The compound's chemical formula is C₉H₈BrNO, and it has a molecular weight of 226.07 g/mol . chemicalbook.comuni.lu The preparation of this compound can be achieved through the reaction of 4-bromophenol (B116583) with propionitrile (B127096) under alkaline conditions. biosynce.com

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, often serving as a precursor to amines, carboxylic acids, and various heterocyclic systems. guidechem.com The presence of the bromine atom on the phenyl ring allows for a range of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in creating carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a valuable building block for chemists.

The utility of nitrile-containing compounds is well-established in medicinal chemistry, with over 50 small molecule drugs containing a cyano group. guidechem.com The nitrile group is often used as a bioisostere for a ketone or can participate in crucial hydrogen bonding interactions with biological targets. nih.gov While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the structural motif of a brominated phenyl ether or nitrile is a key component in various drug synthesis pathways.

For instance, a structurally related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), serves as a crucial intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.comgoogle.com The synthesis of this intermediate highlights the industrial importance of the brominated propanenitrile scaffold.

Furthermore, related bromophenyl compounds are precursors to important pharmaceutical agents. The PARP inhibitor Niraparib, used in cancer treatment, is synthesized from an intermediate known as (S)-3-(4-bromophenyl)piperidine. patsnap.com Similarly, 4-Bromophenylacetonitrile is a versatile starting material for various pharmaceutical intermediates, including α,α-dimethyl-4-bromo-phenylacetonitrile and 2-(4-bromobenzyl)-benzimidazole. guidechem.com These examples underscore the potential of this compound as a starting point for a diverse range of biologically active molecules.

Table 1: Examples of Related Intermediates in Pharmaceutical Synthesis

| Intermediate Compound | Associated Pharmaceutical | Therapeutic Area |

|---|---|---|

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Ivabradine | Cardiology google.comgoogle.com |

| (S)-3-(4-bromophenyl)piperidine | Niraparib | Oncology patsnap.com |

The nitrile functionality is present in numerous pharmaceuticals, and its role as a pharmacophore is an active area of research. nih.gov The development of novel anticancer agents often involves the synthesis of complex heterocyclic structures, and nitrile-containing intermediates are frequently employed in their construction.

Research into new anticancer therapies has explored various molecular frameworks. For example, a series of pyrrole (B145914) derivatives, some containing a dimethoxy phenyl group, have demonstrated potent anti-cancer activity against several cancer cell lines, including colon, liver, and lung cancer cells. nih.gov One of the most potent compounds from this study induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. nih.gov The synthesis of such complex molecules often relies on versatile building blocks.

The connection between brominated compounds and anticancer drugs is also evident in the case of Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) used to treat ovarian cancer. patsnap.com The synthesis of Niraparib utilizes a bromophenyl intermediate, demonstrating the value of this chemical motif in the oncology drug development pipeline. patsnap.com Although direct application of this compound as an anticancer precursor is not specified, its structural elements are consistent with those found in the precursors of modern therapeutics.

Materials Science Applications (e.g., dyes and polymers, for related compounds)

While the primary application of this compound is as a synthetic intermediate, its structural relatives and compounds with similar functional groups have found use in materials science. The combination of aromatic rings and reactive functional groups allows for the synthesis of monomers that can be incorporated into polymers or used to create functional materials like dyes and corrosion inhibitors. guidechem.comresearchgate.net

The combination of polymers and dyes is a significant area of research for creating high-performance materials used in textiles, optical data storage, and organic light-emitting diodes (OLEDs). researchgate.net Dyes such as azo dyes, perylenes, and triphenylmethanes can be incorporated into polymer chains either covalently or through non-covalent interactions to create materials with specific colors, stabilities, and functionalities. researchgate.net The synthesis of these dye-containing polymers often involves the polycondensation of monomers containing reactive groups, a role that derivatives of phenoxy propanenitrile could potentially fill.

A more direct application in materials science for a related compound involves the synthesis of 2-(4-bromobenzyl)-benzimidazole from 4-Bromophenylacetonitrile. guidechem.com Benzimidazole derivatives are known to be effective corrosion inhibitors, particularly for copper surfaces, due to their ability to adsorb onto the metal and form a protective layer. guidechem.com This application demonstrates the utility of the bromophenyl scaffold in creating functional materials for industrial use.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromophenol |

| propionitrile |

| Ivabradine |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| Niraparib |

| (S)-3-(4-bromophenyl)piperidine |

| 4-Bromophenylacetonitrile |

| α,α-dimethyl-4-bromo-phenylacetonitrile |

| 2-(4-bromobenzyl)-benzimidazole |

| 3-(4-methoxyphenoxy)propanenitrile |

| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene |

| 3,4-dimethoxybenzaldehyde |

| (3,4-dimethoxyphenyl)methanol |

| ethyl p-bromobenzoacetate |

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activities

The unique structural features of 3-(4-Bromophenoxy)propanenitrile and its analogues have prompted investigations into their potential biological and medicinal applications. Research has particularly focused on their efficacy as anticancer and antiprotozoal agents.

The presence of a 4-bromophenyl group has been identified as a crucial element for the anticancer potential of certain molecular structures. nih.gov This has led to the synthesis and evaluation of various compounds containing this moiety against several human cancer cell lines.

The anticancer activity of novel aminophenol analogues has been shown to be dependent on the concentration of the compound. For instance, compounds such as p-dodecylaminophenol and p-decylaminophenol have demonstrated a dose-dependent suppression of cell growth in various cancer cell lines. nih.gov Similarly, a series of bromophenol hybrids were evaluated for their anticancer activities against a panel of five human cancer cell lines, with several compounds exhibiting significant inhibitory activity. nih.gov The cytotoxic effects of these compounds were observed to increase with higher concentrations.

In other studies, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against triple-negative breast cancer (MDA-MB-231) and human glioblastoma (U-87) cell lines. nih.gov Certain compounds within this series demonstrated notable reductions in the viability of MDA-MB-231 breast cancer cells. nih.gov The development of new treatments for advanced prostate cancer is an active area of research, with new compounds being tested in prostate cancer cell lines and mouse models. newswise.commiami.edu

Table 1: Anticancer Activity of Selected Analogous Compounds

| Compound Type | Target Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Brominated Coelenteramines | Prostate and Breast Cancer | The 4-bromophenyl moiety is essential for anticancer activity. | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | MDA-MB-231 (Breast Cancer) | Some derivatives significantly reduced cancer cell viability. | nih.gov |

| Aminophenol Analogues | Breast Cancer (MCF-7), Prostate Cancer (DU-145) | Suppressed cell growth in a dose-dependent manner. | nih.gov |

| Bromophenol Hybrids | A549, Bel7402, HepG2, HCT116, Caco2 | Thirteen compounds showed significant inhibitory activity. | nih.gov |

Morita-Baylis-Hillman (MBH) adducts, which can be structurally related to this compound, have been a focus of research for developing new treatments for leishmaniasis, a parasitic disease. mdpi.comnih.govnih.gov These compounds are attractive due to their straightforward synthesis and the potential for diverse functionalization. mdpi.com

Several studies have reported the synthesis of Morita-Baylis-Hillman adducts and their subsequent evaluation for activity against Leishmania amazonensis, a species of Leishmania that causes cutaneous leishmaniasis. mdpi.comnih.gov In one study, new MBH adducts derived from eugenol, thymol, and carvacrol (B1668589) were synthesized and tested against the promastigote form of L. amazonensis. mdpi.com The results showed that these compounds exhibited significant leishmanicidal activity, with IC50 values (the concentration required to inhibit 50% of the parasite's growth) in the micromolar range. mdpi.comresearchgate.net

Table 2: Leishmanicidal Activity of Morita-Baylis-Hillman Adducts against L. amazonensis

| Compound Type | Activity Metric | Result Range | Reference |

|---|---|---|---|

| Morita-Baylis-Hillman Adducts (from eugenol, thymol, carvacrol) | IC50 | 4.71–22.30 µM | mdpi.comresearchgate.net |

The mechanism of action for the leishmanicidal activity of certain Morita-Baylis-Hillman adducts, particularly those containing a nitroaromatic group, is believed to involve the reduction of the nitro group. mdpi.com Electrochemical studies have been employed to investigate this hypothesis. The biological activity of these nitro compounds is linked to the generation of a nitro anion radical or other reduced intermediates. mdpi.com Research has shown a correlation between the electrochemical reduction potentials of these compounds and their observed leishmanicidal activity, suggesting that the ease of reduction of the nitro group plays a role in their effectiveness against the parasite. mdpi.com

Enzyme Mechanism Studies and Protein Interactions

The study of how small molecules interact with proteins is fundamental to understanding their biological effects. While direct studies on the protein interactions of this compound are not extensively documented in publicly available research, the structural motifs it contains are known to participate in various binding events.

The 4-bromophenoxy group can engage in several types of interactions within a protein's binding site. The bromine atom is capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which are found in the backbones or side chains of amino acids. The aromatic ring itself can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Protein-protein interactions (PPIs) represent a vast class of therapeutic targets, though they have been historically challenging to modulate with small molecules due to their large and often flat interfaces. nih.gov However, "hotspots" of a few key residues often dominate the binding energy of these interactions, providing an opportunity for small molecules to intervene. drugdiscoverychemistry.com The development of small-molecule inhibitors of PPIs is an active area of research, with some compounds now in clinical trials. nih.gov Cyclic and macrocyclic peptides are also being explored as modulators of PPIs. mdpi.com While there is no specific literature detailing the use of this compound in this context, its fragments could be incorporated into larger molecules designed to disrupt or stabilize such interactions.

A significant challenge in drug development is the off-target binding of compounds, which can lead to toxicity. nih.gov Understanding the full spectrum of a molecule's protein interactions is therefore crucial. Computational approaches, such as those combining chemical similarity with deep learning, are being developed to predict proteome-wide compound-protein interactions. nih.gov Such methods could be applied to this compound to forecast its potential biological targets and off-targets.

Inhibitory Mechanisms at Molecular Targets

The inhibitory mechanism of a compound describes how it reduces the activity of a biological target, typically an enzyme or a receptor. For this compound, its potential inhibitory actions can be inferred from the activities of structurally related molecules.

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe narrow channels in binding sites. In some cases, the nitrile group can act as a covalent warhead, reacting with nucleophilic residues like cysteine in an enzyme's active site to form a covalent bond, leading to irreversible inhibition.

Phenoxazine derivatives, which share a phenoxy-like core, have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects. nih.gov Similarly, phenoxy acid derivatives have been explored for various therapeutic applications. researchgate.net The specific substitution pattern, including the presence and position of a bromine atom, can significantly influence the inhibitory potency and selectivity of these compounds. For example, in the design of inhibitors for neuropilin-1, a receptor involved in angiogenesis and neuronal guidance, small molecules have been developed to antagonize its interaction with protein ligands. drugdiscoverychemistry.com

The development of inhibitors for challenging targets like the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, often involves fragment-based and structure-based design approaches. drugdiscoverychemistry.com A fragment like this compound could potentially serve as a starting point in a fragment-based screening campaign to identify new inhibitors for such targets.

Drug Discovery and Development Initiatives

The journey from a chemical compound to a therapeutic agent is a complex process involving design, synthesis, and optimization. The structural features of this compound make it a candidate for inclusion in such initiatives.

Design and Synthesis of Novel Pharmacologically Active Compounds

The synthesis of new bioactive molecules often relies on the use of versatile chemical intermediates. This compound can serve as such an intermediate, with both the aromatic ring and the nitrile group available for further chemical modification. biosynce.com

A notable example of a related compound being used in the synthesis of a marketed drug is the use of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) as a key intermediate in the synthesis of Ivabradine. google.com Ivabradine is a heart rate-lowering medication, and this synthetic route highlights the utility of brominated propanenitrile scaffolds in constructing complex, pharmacologically active molecules.

Furthermore, research has shown that propanenitrile derivatives can exhibit antimicrobial properties. For instance, certain 3-(2-morpholinoquinolin-3-yl) substituted propanenitrile derivatives have been synthesized and found to be active against Gram-positive bacteria. researchgate.net This suggests that the propanenitrile moiety can be a valuable component in the design of new antibacterial agents. The synthesis of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, which have shown antiproliferative and antitubulin activities, also demonstrates the successful incorporation of nitrile-containing fragments into biologically active heterocyclic systems. nih.gov

The general synthetic route to this compound itself involves the reaction of 4-bromophenol (B116583) with acrylonitrile (B1666552) under basic conditions. biosynce.com This straightforward synthesis makes it an accessible building block for more complex molecules.

| Bioactive Compound Class | Precursor/Scaffold Mentioned | Therapeutic Area/Activity | Reference |

| Ivabradine | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Cardiology | google.com |

| Propanenitrile derivatives | 3-(2-morpholinoquinolin-3-yl)propanenitrile | Antimicrobial | researchgate.net |

| Pyrano[3,2-c]pyridones | Nitrile-containing fragments | Anticancer | nih.gov |

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. nih.govhilarispublisher.com This approach aims to create new compounds with improved affinity, efficacy, and selectivity, and potentially dual modes of action or reduced side effects. nih.govresearchgate.net Hybrid compounds can be designed where the constituent pharmacophores are directly fused or connected by a linker. researchgate.net

While there are no specific examples in the literature of this compound being used in molecular hybridization, its structure lends itself to such a strategy. The 4-bromophenoxy moiety could be one pharmacophore, and the propanenitrile could be modified or extended to incorporate a second pharmacophore. This strategy has been successfully applied to develop new anti-inflammatory drugs by combining nonsteroidal anti-inflammatory drugs (NSAIDs) with other functional groups to create hybrid compounds with potentially synergistic effects. mdpi.com

Biocatalysis Applications

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a rapidly growing field that offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and improved sustainability. nih.govnih.gov The nitrile group in this compound makes it a potential substrate for a class of enzymes known as nitrilases.

Nitrilases catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, often with high chemo- and regioselectivity. nih.gov This enzymatic conversion is a green alternative to harsh chemical hydrolysis methods that often require strong acids or bases and high temperatures. Aromatic nitriles are important building blocks in the pharmaceutical and agrochemical industries, and biocatalytic routes to their corresponding carboxylic acids are of significant interest. nih.gov

Recent research has focused on engineering aldoxime dehydratases for the scalable synthesis of aromatic nitriles from aldoximes, providing a sustainable manufacturing technology. nih.gov Furthermore, nitrilases from various microbial sources have been classified based on their substrate specificity, with some showing a preference for aromatic nitriles. nih.gov While the specific conversion of this compound by a nitrilase has not been reported, the general applicability of these enzymes to aromatic nitriles suggests that it could be a viable substrate.

The development of cyanide-free biocatalytic processes for the synthesis of nitriles is also an active area of research, utilizing enzymes like aldoxime dehydratases to convert aldoximes to nitriles with water as the only byproduct. researchgate.netresearchgate.net This highlights the dual role of biocatalysis in both the synthesis and transformation of nitrile-containing compounds.

| Enzyme Class | Reaction Catalyzed | Significance | Reference |

| Nitrilase | Nitrile to Carboxylic Acid | Green synthesis of valuable chemicals | nih.gov |

| Aldoxime Dehydratase | Aldoxime to Nitrile | Sustainable, cyanide-free nitrile synthesis | nih.govresearchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The conventional synthesis of 3-(4-Bromophenoxy)propanenitrile involves the reaction of 4-bromophenol (B116583) with acrylonitrile (B1666552) (a precursor to propanenitrile) or propionitrile (B127096) itself under basic conditions. A common method employs a base such as potassium carbonate in a suitable solvent like t-butanol, heated for an extended period to facilitate the reaction.

Future research is anticipated to focus on optimizing this process by developing novel synthetic pathways that offer higher efficiency, sustainability, and cost-effectiveness. Key areas for development include:

Advanced Catalysis: Investigating the use of phase-transfer catalysts or novel metallic and organocatalysts could significantly enhance reaction rates and reduce the required temperature, leading to energy savings and potentially higher yields.

Green Chemistry Approaches: The exploration of more environmentally benign solvents or even solvent-free reaction conditions is a critical goal. This would minimize the generation of hazardous waste, aligning with the principles of green chemistry.

Process Intensification: Research into continuous flow synthesis, as opposed to traditional batch processing, could offer superior control over reaction parameters, improve safety, and allow for easier scalability. This would be particularly important if the compound finds use as a key starting material in large-scale industrial applications.

| Area of Development | Objective | Potential Methodologies |

|---|---|---|

| Catalysis | Increase reaction rate and efficiency | Phase-transfer catalysts, organocatalysts |

| Sustainability | Reduce environmental impact | Use of greener solvents (e.g., ionic liquids) or solvent-free conditions |

| Process Engineering | Improve scalability and safety | Continuous flow reactors, microwave-assisted synthesis |

In-depth Mechanistic Studies of Biological Activity

Currently, there is limited published research on the specific biological activities of this compound itself. However, its structural motifs are present in molecules with known biological relevance. For instance, derivatives of related structures like 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for antimicrobial properties against multidrug-resistant pathogens. This suggests that this compound could serve as a scaffold for developing new therapeutic agents.

Future in-depth studies are required to determine if the compound or its derivatives possess any intrinsic biological activity. Such research would involve:

Screening Programs: Initial high-throughput screening against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanistic Elucidation: Should any activity be identified, subsequent studies would focus on understanding the mechanism of action. Techniques such as enzyme inhibition assays could be employed to measure potency (e.g., IC₅₀ values).

Binding Analysis: Advanced biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target. The nitrile group and the bromophenyl moiety would be of particular interest in these binding studies.

Exploration of New Application Domains

The utility of this compound is currently defined by its role as a chemical intermediate. However, its bifunctional nature—possessing a reactive nitrile group and a brominated aromatic ring suitable for cross-coupling reactions—opens the door to a multitude of other applications.

Future research will likely explore its use as a key building block in:

Medicinal Chemistry: The compound is a valuable precursor for creating libraries of novel molecules for drug discovery. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo-substituent enables the introduction of diverse chemical groups via reactions like Suzuki or Buchwald-Hartwig coupling. This versatility allows for the systematic synthesis of analogues to probe structure-activity relationships.

Materials Science: The phenoxy-nitrile structure could be incorporated into polymers or other materials. The polarity of the nitrile group and the properties of the brominated ring could be exploited to develop materials with specific thermal, optical, or electronic characteristics.

Agrochemicals: Similar to medicinal chemistry, the compound could serve as a scaffold for the development of new pesticides or herbicides, where the bromophenyl group is a common feature.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, saving significant time and resources. While specific, in-depth computational studies on this compound are not yet prevalent, this is a major emerging area of research.

Future computational work could include:

Predicting Physicochemical Properties: Basic properties like solubility, lipophilicity (LogP), and polar surface area can be calculated to guide formulation and biological testing.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues is synthesized and their biological activity is measured, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These models build a statistical correlation between the 3D structural properties of the molecules and their activity, providing crucial insights for designing more potent compounds.

Basic predicted computational data for this compound is already available, such as collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts.

This interactive table displays predicted CCS values (in square angstroms, Ų) for different ionic forms (adducts) of the molecule, calculated using computational methods.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.98621 | 136.0 |

| [M+Na]⁺ | 247.96815 | 149.5 |

| [M-H]⁻ | 223.97165 | 140.6 |

| [M+NH₄]⁺ | 243.01275 | 155.7 |

| [M+K]⁺ | 263.94209 | 138.1 |

| [M+H-H₂O]⁺ | 207.97619 | 129.4 |

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Bromophenoxy)propanenitrile, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis of this compound can be optimized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-bromophenol with acrylonitrile derivatives under basic conditions. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may require reflux setups to prevent volatilization of acrylonitrile .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while protic solvents may reduce side reactions .

Table 1 : Representative Reaction Conditions for Analogous Bromophenoxy Compounds

| Substrate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenol | Acrylonitrile | DMF | 72 | |

| 4-Bromophenol derivative | Propanenitrile derivative | THF | 65 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- FT-IR : Prioritize the C≡N stretch (~2240 cm⁻¹) and aryl ether C-O-C asymmetric stretch (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.3–7.6 ppm, doublet for para-substitution) and methylene protons adjacent to the nitrile (δ 2.8–3.2 ppm, triplet) .

- ¹³C NMR : Nitrile carbon (~118 ppm) and brominated aromatic carbons (~130 ppm) .

- UV-Vis : Monitor π→π* transitions in the aromatic system (λmax ~260–280 nm) .

Table 2 : Typical Spectral Data for Nitrile-Containing Analogs

| Technique | Key Peaks/Shifts | Structural Insight |

|---|---|---|

| FT-IR | 2240 cm⁻¹ (C≡N) | Nitrile group confirmation |

| ¹H NMR | δ 7.5 ppm (d, J=8 Hz) | Para-substituted aryl protons |

Advanced: How can computational methods like DFT and NBO analysis elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to determine bond lengths (e.g., C-Br: ~1.90 Å) and angles. HOMO-LUMO gaps predict reactivity; smaller gaps (~4–5 eV) suggest electrophilic susceptibility .

- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from oxygen to σ* orbitals of adjacent carbons) stabilizing the aryl ether moiety .

- Fukui Indices : Map nucleophilic/electrophilic sites; the nitrile carbon often exhibits high electrophilicity .

Table 3 : DFT-Derived Parameters for a Related Bromophenyl Nitrile

| Parameter | Value (DFT/B3LYP) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Reactivity toward electrophiles |

| C-Br Bond Length | 1.89 Å | Steric/electronic effects |

Advanced: What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

Methodological Answer:

- Error Source Identification :

- Validation : Cross-reference computational results with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile nitrile vapors .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .

Advanced: How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The para-bromine group deactivates the aromatic ring, directing electrophilic attacks to meta positions. This steric/electronic profile favors Suzuki-Miyaura couplings with boronic acids at controlled Pd catalyst loadings (~2 mol%) .

- Kinetic Studies : Monitor reaction progress via HPLC to optimize coupling efficiency under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |